![molecular formula C18H20N4O5S B2528013 3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime CAS No. 383147-33-9](/img/structure/B2528013.png)
3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound’s structure, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a phenylsulfonyl group, a nitro group, and a benzenecarbaldehyde O-methyloxime group . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44 .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Heterocyclic Compounds
Heterocyclic compounds, including oxazines and benzoxazines, are synthesized through various methods, including dehydration and cyclization reactions. These compounds serve as critical intermediates in the development of pharmaceuticals and agrochemicals. The synthesis techniques highlight the importance of such compounds in medicinal chemistry and materials science (Sainsbury, 1991).
2. Nucleophilic Aromatic Substitution Reactions
Research into the mechanisms of nucleophilic aromatic substitution reactions, particularly involving nitro groups, provides insights into how such reactions can be exploited for the synthesis of complex organic molecules. These findings have implications for designing novel compounds with potential applications in drug development and organic synthesis (Pietra & Vitali, 1972).
3. Antibody-Based Detection Methods
The development and application of antibodies for the detection of various compounds, including environmental pollutants and drug residues, is a significant area of research. This includes the use of ELISA and immunosensors, demonstrating the potential for compounds with unique structural features to be targeted by specific antibodies for detection and quantification purposes (Fránek & Hruška, 2018).
4. Advanced Oxidation Processes for Degradation
The degradation of organic compounds, including pharmaceuticals and pollutants, through advanced oxidation processes (AOPs) is crucial for environmental remediation. Research in this area focuses on the pathways, by-products, and toxicity of degradation processes, informing the development of more effective and safer methods for treating contaminated water and soil (Qutob et al., 2022).
5. Analytical Methods for Antioxidant Activity
The determination of antioxidant activity is essential for evaluating the therapeutic potential of compounds. Various analytical methods, including spectrophotometry and electrochemical assays, are used to assess the antioxidant capacity of compounds, which is relevant for drug development and nutritional research (Munteanu & Apetrei, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-1-[4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrophenyl]-N-methoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-27-19-14-15-7-8-17(18(13-15)22(23)24)20-9-11-21(12-10-20)28(25,26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJGZBOMUVWGND-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)
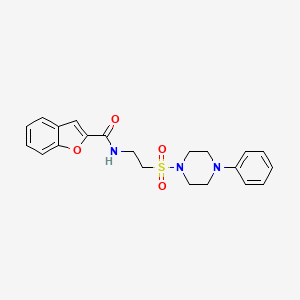
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2527935.png)
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527939.png)

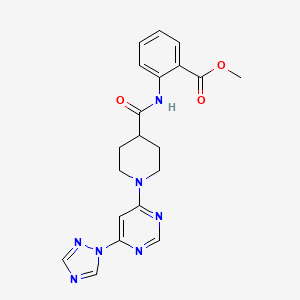

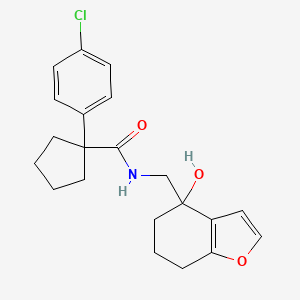
![1-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2527946.png)
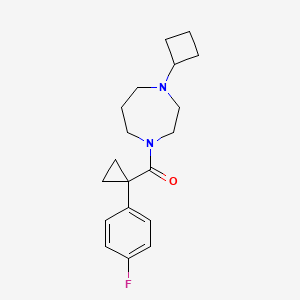
![2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2527949.png)
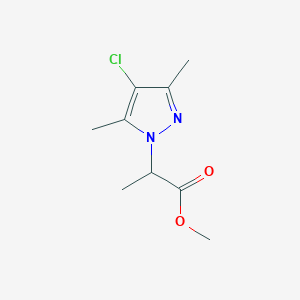
![4,4,4-Trifluoro-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2527951.png)
![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)